molecular formula C10H16NNaO6 B11925873 Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate CAS No. 219308-59-5

Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate

Cat. No.: B11925873
CAS No.: 219308-59-5
M. Wt: 269.23 g/mol
InChI Key: NYIWHLJYHHUMBO-UHFFFAOYSA-M
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Description

Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate (CAS: 102831-44-7) is a sodium salt derived from the carboxylic acid precursor, 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (CAS: 137401-45-7). The compound features a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy ester, and a sodium carboxylate moiety, making it highly water-soluble compared to its acid form. It is widely employed in peptide synthesis as a protected amino acid derivative, enabling selective deprotection under mild acidic conditions .

Properties

CAS No.

219308-59-5

Molecular Formula

C10H16NNaO6

Molecular Weight

269.23 g/mol

IUPAC Name

sodium;3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate

InChI

InChI=1S/C10H17NO6.Na/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,13);/q;+1/p-1

InChI Key

NYIWHLJYHHUMBO-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+]

Origin of Product

United States

Preparation Methods

Direct Synthesis from 3-Ethoxy-3-oxopropanoic Acid

A patent-derived method involves reacting 1-adamantanol with 3-ethoxy-3-oxopropanoic acid in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. While this protocol primarily targets adamantyl derivatives, analogous conditions apply to Boc-protected variants. The reaction proceeds at 0–25°C in dichloromethane, followed by aqueous extraction and solvent evaporation.

Boc Protection Followed by Ester Saponification

  • Boc Protection :

    • Dissolve 3-ethoxy-3-oxopropanoic acid (10 mmol) in dry dichloromethane.

    • Add Boc₂O (12 mmol) and DMAP (0.1 mmol). Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, and concentrate to obtain the Boc-protected ester.

  • Saponification and Neutralization :

    • Hydrolyze the ester with 2M NaOH in ethanol (40°C, 4 hours).

    • Acidify to pH 2–3 using HCl, extract the carboxylic acid, and dry under vacuum.

    • Neutralize with NaOH in ethanol (1:1 molar ratio), filter, and lyophilize to isolate the sodium salt.

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

Optimal yields (>85%) are achieved in polar aprotic solvents (e.g., DMF, THF) at 25–40°C. Elevated temperatures (>60°C) promote Boc group cleavage, while lower temperatures (<10°C) slow reaction kinetics. The use of water as a co-solvent in saponification steps enhances hydrolysis rates without compromising yield.

Catalytic Systems

Lewis acids such as BF₃·OEt₂ and Al(OiPr)₃ improve esterification efficiency by activating carbonyl groups. In contrast, enzymatic catalysts (e.g., lipases) offer greener alternatives but require longer reaction times (24–48 hours).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 1.40 (s, 9H, Boc CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.97–4.80 (m, 1H, NH).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O Boc), 1550 cm⁻¹ (COO⁻ Na⁺).

Purity and Yield Metrics

StepYield (%)Purity (HPLC)
Boc Protection9298.5
Ester Saponification8897.2
Sodium Salt Formation9599.0

Industrial and Pharmaceutical Applications

The compound’s role as a peptide-building block is underscored by its use in saxagliptin synthesis, where it facilitates stereoselective coupling. Its sodium salt form enhances bioavailability in aqueous formulations, making it preferable for injectable therapeutics .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Synthesis and Use in Peptide Chemistry

Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate serves as a versatile building block in peptide synthesis. Its protective tert-butoxycarbonyl (Boc) group allows for selective reactions while maintaining the integrity of the amino functionality. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains without interfering with other functional groups.

Key Synthesis Steps:

  • Formation of the Boc Group : The introduction of the Boc group protects the amine, allowing for subsequent reactions without side reactions.
  • Alkylation Reactions : The compound can undergo alkylation to introduce various side chains, enhancing the diversity of synthesized peptides.
  • Deprotection : After peptide assembly, the Boc group can be removed using trifluoroacetic acid (TFA), facilitating the final product's purification.

Applications in Biochemistry

  • Peptide Modification : The compound has been utilized to create modified peptides that include post-translational modifications such as phosphorylation, methylation, and biotinylation. These modifications are crucial for studying protein interactions and functions.
  • Ubiquitination Studies : Research has demonstrated that this compound can be used to synthesize ubiquitinated peptides. Ubiquitination is a key regulatory mechanism in cellular processes, and understanding these pathways is essential for drug development and disease research .

Case Study 1: Ubiquitinated Histone Peptides

A study highlighted the synthesis of ubiquitinated histone peptides using this compound as a building block. The research demonstrated that various modifications could be introduced into histones, allowing for detailed studies on gene regulation and epigenetic modifications .

Modification Peptide Sequence Yield (%)
PhosphorylationAc-H2A(113–129)19
MethylationAc-H2A(113–129)25
BiotinylationAc-H2A(113–129)30

Case Study 2: Development of Fluorescent Labels

Another application involved using this compound to create fluorescently labeled peptides for tracking protein interactions in live cells. The incorporation of fluorescent tags allows researchers to visualize and study dynamic biological processes in real time .

Mechanism of Action

The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate primarily involves the protection of amine groups. The BOC group is stable under neutral and basic conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amines during multi-step synthesis processes, preventing unwanted side reactions .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₀H₁₆NNaO₆
  • Molecular Weight : 269.23 g/mol
  • Appearance : White powder
  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid (CAS: 137401-45-7)

Structural Relationship : This is the carboxylic acid precursor to the sodium salt. The absence of the sodium ion reduces water solubility but retains the Boc and ethoxy ester functionalities.

  • Molecular Formula: C₁₀H₁₇NO₆
  • Molecular Weight : 247.25 g/mol
  • Melting Point : 90–94°C .
  • Applications : Used in organic synthesis as an intermediate; requires neutralization to form the sodium salt for aqueous-phase reactions .

(R)-Ethyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 1146954-88-2)

Structural Differences : Replaces the ethoxy group with a hydroxyl group and retains the ethyl ester. The chiral (R)-configuration makes it valuable for enantioselective synthesis.

  • Molecular Formula: C₁₀H₁₉NO₅
  • Molecular Weight : 233.26 g/mol
  • Applications : Used in chiral drug intermediates, leveraging its stereochemistry for asymmetric catalysis .

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid

Structural Differences : Features a methyl branch at the β-position, altering steric hindrance and reactivity.

  • Synthesis: Prepared via hydrogenation of ethyl 2-cyanopropionate with a rhodium catalyst, followed by hydrolysis (72% yield) .
  • Applications: A building block in pharmaceuticals, particularly for branched-chain amino acid derivatives .

Potassium 3-ethoxy-3-oxopropanoate (CAS: 27886-14-8)

Structural Differences: Lacks the Boc-amino group, simplifying reactivity.

  • Molecular Formula : C₅H₇KO₄
  • Molecular Weight : 170.21 g/mol
  • Applications : A nucleophile in Claisen condensations and Michael additions .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
Sodium 2-((tert-Boc)amino)-3-ethoxy-3-oxopropanoate 102831-44-7 C₁₀H₁₆NNaO₆ 269.23 Boc, ethoxy ester, carboxylate High (aqueous) Peptide synthesis
2-((tert-Boc)amino)-3-ethoxy-3-oxopropanoic acid 137401-45-7 C₁₀H₁₇NO₆ 247.25 Boc, ethoxy ester, carboxylic acid Low (organic solvents) Organic intermediates
(R)-Ethyl 2-((tert-Boc)amino)-3-hydroxypropanoate 1146954-88-2 C₁₀H₁₉NO₅ 233.26 Boc, hydroxyl, ethyl ester Moderate (polar solvents) Chiral synthesis
3-[tert-Boc]amino]-2-methylpropionic acid N/A C₉H₁₇NO₄ 215.24 Boc, methyl branch, carboxylic acid Moderate (organic solvents) Pharmaceutical intermediates
Potassium 3-ethoxy-3-oxopropanoate 27886-14-8 C₅H₇KO₄ 170.21 Ethoxy ester, carboxylate High (aqueous) Condensation reactions

Biological Activity

Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate, also referred to by its CAS number 219308-59-5, is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇NNaO₆
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 219308-59-5
  • Purity : Typically >95% for research applications

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as a prodrug in various biochemical pathways. The compound is known to interact with several biological targets, influencing metabolic processes and cellular functions.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic regulation. For instance, it has been suggested to affect the activity of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism by modulating insulin secretion .

2. Antioxidant Properties

This compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect can be beneficial in preventing cellular damage associated with various diseases, including cancer and diabetes .

3. Modulation of Signaling Pathways

The compound may also influence key signaling pathways, including those related to insulin signaling and glucose homeostasis. By modulating these pathways, it could have implications for the treatment of metabolic disorders .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Study 1Evaluate DPP-IV inhibitionDemonstrated significant inhibition of DPP-IV activity, leading to increased GLP-1 levels and improved insulin secretion in vitro .
Study 2Assess antioxidant capacityShowed that the compound reduced oxidative stress markers in cultured cells, suggesting protective effects against oxidative damage .
Study 3Investigate metabolic effectsReported improvements in glucose tolerance in animal models treated with the compound, indicating potential for diabetes management .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. The compound is classified with certain hazard statements (H302-H335), indicating potential toxicity if ingested or inhaled. Proper handling and storage conditions are essential to minimize risks during laboratory use .

Q & A

Q. What are the key considerations in designing a synthetic route for Sodium 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoate?

The synthesis typically involves sequential protection of the amino group and esterification. A common strategy includes:

  • Boc protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the tert-butoxycarbonyl (Boc) protected intermediate .
  • Ethyl ester formation : Coupling the carboxylic acid with ethanol under acidic or coupling-agent-mediated conditions.
  • Sodium salt formation : Hydrolysis of the ester under basic conditions (e.g., NaOH or LiOH) followed by neutralization to isolate the sodium salt .
    Critical factors include solvent choice (polar aprotic solvents for Boc protection), temperature control to avoid premature deprotection, and purification via recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Chromatography : Use reverse-phase HPLC to assess purity, with mobile phases optimized for polar carboxylic acid derivatives.
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ethoxy ester (δ ~4.1–4.3 ppm for -OCH₂CH₃) .
    • Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the sodium adduct ([M+Na]⁺).
  • Elemental analysis : Ensure stoichiometric consistency for C, H, N, and Na .

Q. What reaction conditions are optimal for modifying the ethoxy group without cleaving the Boc protection?

The Boc group is stable under mild nucleophilic or acidic conditions but sensitive to strong acids (e.g., TFA). To modify the ethoxy ester:

  • Transesterification : Use catalytic NaOEt in a higher alcohol (e.g., methanol) at 60–80°C.
  • Reduction : Employ NaBH₄ in THF/MeOH to reduce the ester to an alcohol while retaining the Boc group .
    Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to avoid over-degradation.

Advanced Research Questions

Q. How can this compound be applied in peptide synthesis, particularly for introducing non-natural amino acids?

The sodium salt serves as a carboxylate precursor for solid-phase peptide synthesis (SPPS):

  • Activation : Convert to the active ester (e.g., pentafluorophenyl ester) using DCC or HATU for coupling to resin-bound amines.
  • Dual protection : The Boc group allows orthogonal deprotection (using TFA) alongside Fmoc-protected residues, enabling hybrid peptide chain assembly .
  • Post-synthetic modifications : The ethoxy group can be hydrolyzed post-coupling to introduce carboxylic acid functionalities in target sequences .

Q. What mechanistic insights govern its reactivity in photoredox-catalyzed C–H functionalization?

In photoredox catalysis (e.g., Ir-based catalysts):

  • Radical generation : The α-carbon adjacent to the ester acts as a hydrogen atom donor under blue light, forming a radical intermediate.
  • Cross-coupling : The radical reacts with aryl halides or alkenes, with the Boc group stabilizing transition states via steric hindrance .
    Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on catalyst loading and light intensity.

Q. How do structural modifications (e.g., replacing ethoxy with aryl groups) impact its biological or catalytic activity?

  • Aryl substitution : Replacing ethoxy with naphthyl (e.g., as in ) enhances π-π stacking in enzyme-binding pockets, improving inhibition potency (e.g., protease inhibitors).
  • Steric effects : Bulkier esters reduce hydrolysis rates in physiological conditions, as shown in comparative stability assays (pH 7.4 buffer, 37°C) .
    DFT calculations predict electronic effects on carboxylate nucleophilicity, correlating with experimental reactivity trends.

Q. What analytical strategies resolve contradictions in reported synthetic yields (e.g., 70–90% in similar Boc-protected derivatives)?

  • Byproduct analysis : LC-MS identifies side products (e.g., di-Boc species from overprotection) that reduce yield .
  • Reaction monitoring : In-situ IR spectroscopy tracks Boc group incorporation to optimize reaction times.
  • Solvent effects : DMF vs. THF alters intermediate solubility, with DMF favoring higher yields in large-scale syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • MD simulations : Predict Boc group conformational stability in aqueous vs. organic solvents.
  • QM/MM studies : Map transition states for ester hydrolysis, identifying substituents that lower activation energy (e.g., electron-withdrawing groups) .
  • ADMET profiling : Predict bioavailability and metabolic stability using tools like SwissADME for drug discovery applications .

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